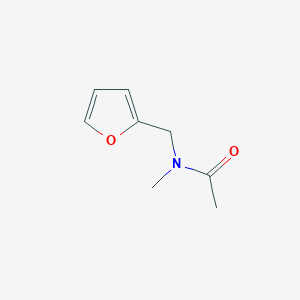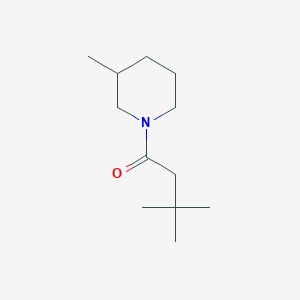
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been widely used in the field of neuroscience as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mechanism of Action
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide are well-documented. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its toxic effects.
Advantages and Limitations for Lab Experiments
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several advantages as a tool for scientific research. It selectively destroys dopaminergic neurons in the brain, making it an excellent model for studying the mechanisms of Parkinson's disease. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is also relatively easy to synthesize and administer to animals. However, there are also several limitations to using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. It is a potent neurotoxin that can cause severe damage to the brain, making it difficult to use in long-term studies. Additionally, the effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide on the brain may not fully replicate the effects of Parkinson's disease in humans, which limits its usefulness as a model for the disease.
Future Directions
There are several future directions for research on 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide toxicity. Another area of research is on using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide as a tool to study the effects of environmental toxins on the brain. Finally, there is ongoing research on developing new animal models for Parkinson's disease that more closely replicate the disease in humans, which may lead to new insights into the mechanisms of the disease and new treatments.
Synthesis Methods
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylfuran. The first step involves the reaction of 2-methylfuran with methylamine to form 2-methyl-N-methylfuran. This intermediate is then reacted with 2-bromo-3-methylpyridine to form 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, which is the final product.
Scientific Research Applications
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. When 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is administered to animals, it selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes it an excellent tool to study the underlying mechanisms of the disease and to develop new treatments. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been used to study the effects of environmental toxins on the brain and to develop new drugs for other neurodegenerative diseases.
properties
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBLHUQTAOJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)



![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)



